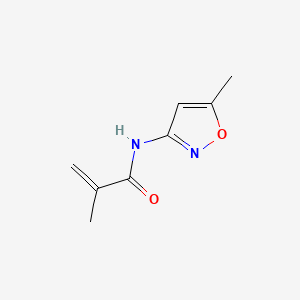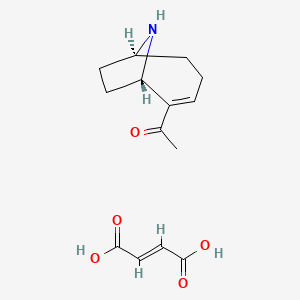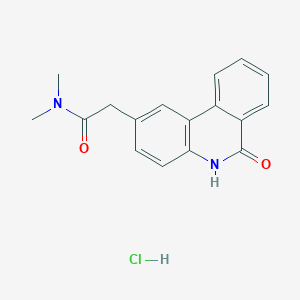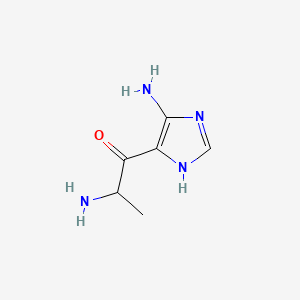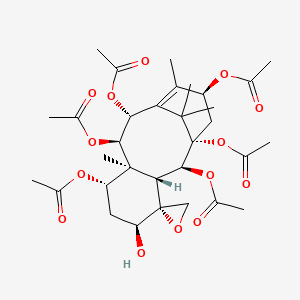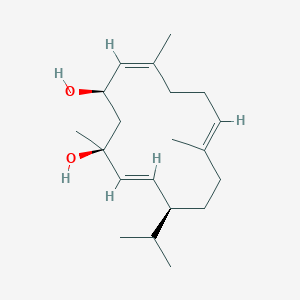
(1S,3R,4E,8E,12S,13E)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
?-Cembrenediol is a naturally occurring diterpenoid compound found in the glandular trichome secretions of the tobacco plant (Nicotiana tabacum L.) . This compound, along with its epimer, has garnered significant attention due to its potent biological activities, including antitumor, neuroprotective, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ?-Cembrenediol can be synthesized through various semisynthetic approaches. One common method involves the refluxing of α-cembrenediol or β-cembrenediol in toluene with chlororethyl . This process allows for the preparation of various cembrenediol derivatives, which can be further modified for specific applications .
Industrial Production Methods: Industrial production of ?-Cembrenediol typically involves the extraction of the compound from the tobacco plant. The glandular trichome secretions are collected and subjected to various purification processes to isolate the cembrenediols . This method ensures a high yield of the compound, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: ?-Cembrenediol undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activities or to create new derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions of ?-Cembrenediol include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from the reactions of ?-Cembrenediol include various hydroxylated and keto derivatives . These derivatives have been shown to retain or even enhance the biological activities of the parent compound .
Applications De Recherche Scientifique
?-Cembrenediol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other cembranoid compounds . In biology and medicine, ?-Cembrenediol has shown promise as an antitumor agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines . Additionally, it has neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases . In industry, ?-Cembrenediol is explored for its antimicrobial properties, which could be utilized in the development of new agricultural fungicides .
Mécanisme D'action
The mechanism of action of ?-Cembrenediol involves the modulation of various molecular targets and pathways. For instance, it has been found to reduce the activated levels of vascular endothelial growth factor receptor 2 (VEGFR2) in breast cancer cell lines, thereby suppressing tumor growth . Additionally, ?-Cembrenediol induces oxidative stress in plant seedlings, leading to the inhibition of root and shoot elongation . This allelopathic effect is mediated through the generation of reactive oxygen species (ROS), which cause oxidative damage to plant cells .
Comparaison Avec Des Composés Similaires
?-Cembrenediol is unique among cembranoid compounds due to its specific biological activities and structural properties. Similar compounds include α-cembrenediol, β-cembrenediol, and 8-O-methylcembrenediol . While these compounds share some biological activities, ?-Cembrenediol has been shown to possess distinct antitumor and neuroprotective properties . For example, α-cembrenediol and β-cembrenediol exhibit similar effects in reversing toxicity, but ?-Cembrenediol has a more pronounced effect on inhibiting cancer cell growth .
Propriétés
Formule moléculaire |
C20H34O2 |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(1S,3R,4Z,8E,12S,13E)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11+,16-7+,17-13-/t18-,19+,20-/m1/s1 |
Clé InChI |
RIVKDDXPCFBMOV-WITOTENYSA-N |
SMILES isomérique |
C/C/1=C\CC/C(=C\[C@@H](C[C@](/C=C/[C@@H](CC1)C(C)C)(C)O)O)/C |
SMILES canonique |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


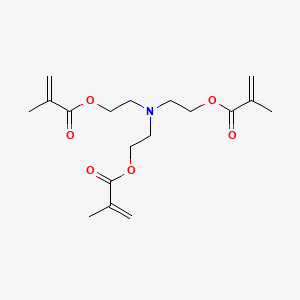
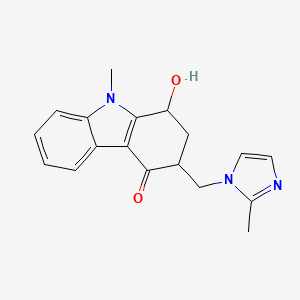
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)
![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
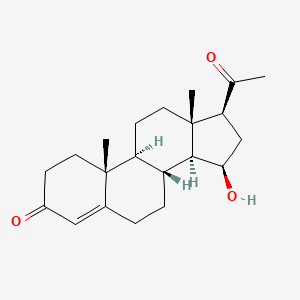
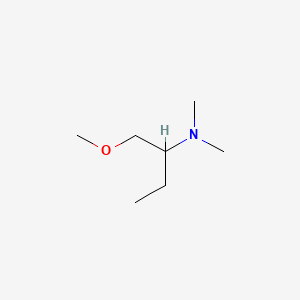
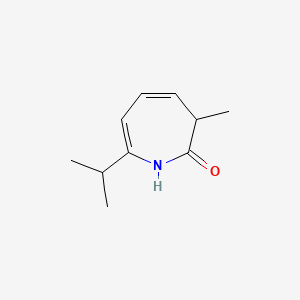
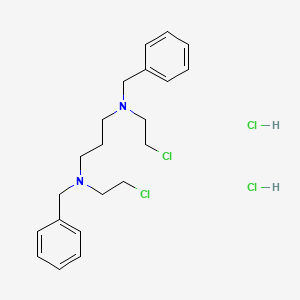
![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)
